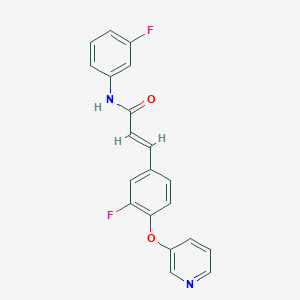
(E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide, also known as GSK137647A, is a small molecule inhibitor of the protein kinase B (PKB) pathway. This pathway is involved in regulating cell growth, survival, and metabolism, and is often dysregulated in cancer and other diseases. GSK137647A has been the subject of extensive research due to its potential therapeutic applications.
Wirkmechanismus
(E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide works by inhibiting the activity of PKB, also known as Akt. PKB is a key signaling molecule that promotes cell growth, survival, and metabolism. Dysregulation of PKB signaling is common in cancer and other diseases. By inhibiting PKB, (E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide blocks the downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects
(E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to decreased cell growth and survival. In animal models of diabetes, it improves glucose metabolism and insulin sensitivity. Additionally, (E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has been shown to have anti-inflammatory effects, which may be beneficial in a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to use in cell-based assays and animal models. It has also been extensively characterized in preclinical studies, making it a well-established tool compound. However, (E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide does have some limitations. It is not highly selective for PKB, and can inhibit other kinases at high concentrations. Additionally, its efficacy in clinical studies has not yet been established.
Zukünftige Richtungen
There are several potential future directions for research on (E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. (E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has been shown to sensitize cancer cells to these treatments, and combining it with these therapies may improve outcomes for cancer patients. Another area of interest is in developing more selective PKB inhibitors, which may have fewer off-target effects and improved efficacy. Finally, (E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide may have potential applications in other diseases beyond cancer and diabetes, such as neurodegenerative diseases and autoimmune disorders. Further research is needed to explore these potential applications.
Synthesemethoden
(E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide was first synthesized by GlaxoSmithKline (GSK) in 2007. The synthesis involves a series of chemical reactions starting with commercially available starting materials. The final product is obtained in high yield and purity, making it suitable for use in both in vitro and in vivo studies.
Wissenschaftliche Forschungsanwendungen
(E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has been extensively studied in preclinical models of cancer, diabetes, and other diseases. In cancer, (E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In diabetes, (E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide has been shown to improve glucose metabolism and insulin sensitivity in animal models.
Eigenschaften
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2/c21-15-3-1-4-16(12-15)24-20(25)9-7-14-6-8-19(18(22)11-14)26-17-5-2-10-23-13-17/h1-13H,(H,24,25)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIVAKWVVKSWDY-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC(=C(C=C2)OC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC(=C(C=C2)OC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-methoxy-N-methylacetamide](/img/structure/B7552020.png)
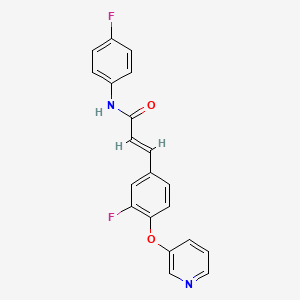
![5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7552050.png)
![4-[3-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7552059.png)
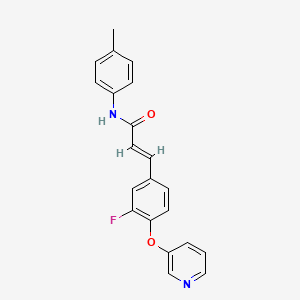
![2-(3-fluorophenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7552071.png)
![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B7552074.png)
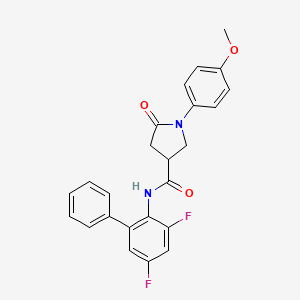
![N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide](/img/structure/B7552106.png)
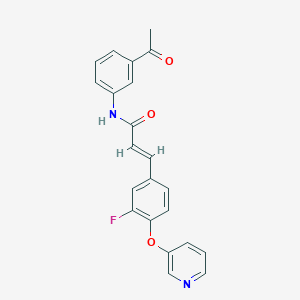
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide](/img/structure/B7552116.png)
![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B7552120.png)
![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methoxyphenyl)sulfanylethanone](/img/structure/B7552126.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7552138.png)